molecular formula C16H15N3O3S2 B2406503 N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 941924-51-2

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2406503
CAS No.: 941924-51-2
M. Wt: 361.43
InChI Key: JRYAULKXPGTTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole moiety and a dimethylsulfamoyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the benzo[d]thiazole and dimethylsulfamoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)13-6-3-11(4-7-13)16(20)18-12-5-8-14-15(9-12)23-10-17-14/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYAULKXPGTTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.